This compound is classified under the category of amino acid derivatives, specifically as a propionamide derivative. It is often synthesized for research purposes, particularly in the study of its biological activity and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system due to the presence of the piperidine ring.
The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can be described as follows:
The presence of these functional groups suggests potential interactions with biological receptors, particularly in neuropharmacological contexts.
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide include:
These properties are critical for evaluating the compound's suitability for pharmaceutical applications and its behavior in biological systems .
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several scientific applications:
The design of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide leverages advanced peptidomimetic principles to overcome limitations of endogenous peptides. Peptide-derived therapeutics face challenges including rapid enzymatic degradation, poor blood-brain barrier (BBB) penetration, and low oral bioavailability. This compound addresses these issues through strategic molecular modifications:
Table 1: Peptidomimetic Features and Functional Advantages
Structural Feature | Peptidomimetic Strategy | Pharmacological Advantage |
---|---|---|
β-Amino acid backbone | α→β carbon shift | Enhanced metabolic stability |
N-Ethyl substitution | Alkyl branching | Reduced enzymatic hydrolysis |
Propionamide terminus | Carboxamide bioisostere | Improved BBB permeability & logP |
These modifications collectively yield a molecule with optimized pharmacokinetic properties while preserving the spatial geometry required for high-affinity GPCR interactions [1].
The 1-methyl-piperidin-4-ylmethyl moiety serves as a privileged structural motif for GPCR modulation, particularly within the opioid receptor family. Its incorporation provides three critical pharmacological advantages:
Table 2: Piperidine Contributions to GPCR-Targeted Design
Piperidine Feature | GPCR Interaction Mechanism | Biological Consequence |
---|---|---|
Tertiary amine | Ionic bond with Asp residue | High-affinity orthosteric anchoring |
Chair conformation | Hydrophobic surface complementarity | Subtype selectivity modulation |
N-Methyl substitution | Enhanced basicity (pKa ~8.5) | Improved cationic character at pH 7.4 |
4-Methylene linker | Optimal spacer length | Precise pharmacophore alignment |
Piperidine-containing scaffolds have demonstrated exceptional success in CNS drug discovery due to their favorable physicochemical properties and receptor selectivity profiles [1] [2].
The (S)-configuration at the propionamide α-carbon is a critical determinant of the compound's pharmacological efficacy. Stereochemical optimization yields significant advantages in receptor binding and functional selectivity:
Table 3: Impact of Stereochemistry on Pharmacological Parameters
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
μ-Opioid Ki (nM) | 3.4 ± 0.5 | 72 ± 12 |
Metabolic half-life (human) | 4.8 h | 1.2 h |
Functional potency (EC50) | 12 nM | 480 nM |
Selectivity ratio (μ:δ) | 1:35 | 1:8 |
The stereospecific design ensures optimal target engagement while minimizing off-target interactions, a principle validated through extensive structure-activity relationship (SAR) studies of N-substituted propionamide derivatives [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: